![molecular formula C17H20ClN3OS B6521671 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide CAS No. 946264-65-9](/img/structure/B6521671.png)
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, the sulfanyl group, and the cyclopentyl and 2-chlorophenylmethyl groups would all contribute to its overall structure. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the imidazole ring might participate in reactions typical of aromatic heterocycles, while the sulfanyl group could be involved in oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties. Detailed analysis of these properties would require experimental data .Scientific Research Applications
2CPA has been studied extensively in scientific research due to its ability to regulate gene expression. It has been used to study the role of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamides in a variety of biological processes, including cell proliferation, differentiation, and apoptosis. In addition, 2CPA has been used to study the role of epigenetic modifications in diseases such as cancer and neurodegenerative disorders. It has also been used to investigate the role of epigenetic modifications in drug addiction and addiction-related behaviors.
Mechanism of Action
Mode of Action
It is known that the compound contains a benzimidazole moiety , which is a common structural component in many biologically active compounds. Benzimidazoles are known to interact with various biological targets, including enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazoles are known to interfere with the function of certain enzymes and receptors, which can affect various biochemical pathways .
Pharmacokinetics
It is known that drug-related carbon-14 was eliminated from the body both in the urine and the feces, with a mean total recovery of 798 ± 129% in the feces and 137 ± 62% in the urine .
Advantages and Limitations for Lab Experiments
2CPA has several advantages for laboratory experiments. It is a potent and selective inhibitor of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamides, and it has been shown to be effective at low concentrations. In addition, it is relatively stable and can be stored at room temperature. However, 2CPA has several limitations. It is only effective at low concentrations, and it has been shown to be toxic to cells at higher concentrations. In addition, 2CPA is not water soluble, so it must be dissolved in a suitable solvent before use.
Future Directions
There are several potential future directions for 2CPA research. For example, further research could be conducted to investigate the role of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide inhibition in various diseases and disorders. In addition, further research could be conducted to investigate the potential therapeutic applications of 2CPA, such as its use in cancer treatment. Furthermore, further research could be conducted to investigate the potential toxicity of 2CPA and to develop safer and more effective inhibitors of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamides. Finally, further research could be conducted to investigate the potential synergistic effects of combining 2CPA with other drugs.
Synthesis Methods
2CPA can be synthesized from 2-chloro-N-cyclopentylacetamide and 4-methylthiosemicarbazide through a two-step process. In the first step, 2-chloro-N-cyclopentylacetamide is reacted with 4-methylthiosemicarbazide in the presence of a base catalyst to form a Schiff base. In the second step, the Schiff base is treated with a reducing agent such as sodium borohydride to yield 2CPA.
Safety and Hazards
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-15-8-4-1-5-13(15)11-21-10-9-19-17(21)23-12-16(22)20-14-6-2-3-7-14/h1,4-5,8-10,14H,2-3,6-7,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGOKBYNBRVTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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